molecular formula C12H9ClN4OS B11793141 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11793141
M. Wt: 292.74 g/mol
InChI Key: LJUDJBCHAUPKCQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family.

Preparation Methods

The synthesis of 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the 3-chloro-2-methylphenyl group: This step often involves nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine core is reacted with 3-chloro-2-methylphenyl halides under basic conditions.

    Addition of the mercapto group:

Chemical Reactions Analysis

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of cyclin-dependent kinase 2 (CDK2). The compound binds to the ATP-binding site of CDK2, preventing the phosphorylation of its substrates, which is essential for cell cycle progression. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

1-(3-Chloro-2-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives such as:

The unique combination of the 3-chloro-2-methylphenyl and mercapto groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H9ClN4OS

Molecular Weight

292.74 g/mol

IUPAC Name

1-(3-chloro-2-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H9ClN4OS/c1-6-8(13)3-2-4-9(6)17-10-7(5-14-17)11(18)16-12(19)15-10/h2-5H,1H3,(H2,15,16,18,19)

InChI Key

LJUDJBCHAUPKCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=N2)C(=O)NC(=S)N3

Origin of Product

United States

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